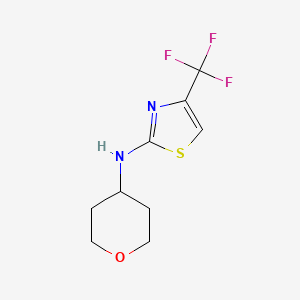

N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2OS/c10-9(11,12)7-5-16-8(14-7)13-6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJINWHXBFQCUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC(=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Optimization

A critical precursor is 2-bromo-1-(trifluoromethyl)ethanone , which reacts with N-(oxan-4-yl)thiourea to form the thiazole ring. The thiourea contributes the sulfur and one nitrogen atom, while the α-bromo ketone provides the remaining carbon atoms. Reaction conditions from analogous syntheses suggest using tetrahydrofuran (THF) as a solvent with triethylamine (TEA) as a base, heated to 65°C for 8 hours. Under these conditions, the cyclization proceeds via nucleophilic attack of the thiourea’s sulfur on the electrophilic carbonyl carbon, followed by dehydrohalogenation.

Table 1: Representative Hantzsch Synthesis Conditions

Post-reaction purification typically involves column chromatography (30–50% ethyl acetate/hexanes), though recrystallization may improve purity for crystalline intermediates.

Post-Functionalization of Preformed Thiazole Intermediates

An alternative strategy involves synthesizing a 4-(trifluoromethyl)-1,3-thiazol-2-amine core first, followed by introducing the oxan-4-yl group via nucleophilic substitution or coupling reactions.

Amination of 2-Halo-thiazoles

Buchwald-Hartwig amination offers a viable route for attaching the oxan-4-yl group. For example, 2-bromo-4-(trifluoromethyl)-1,3-thiazole reacts with oxan-4-ylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (Xantphos), and cesium carbonate as a base in toluene at 100°C. This method leverages transition-metal catalysis to facilitate C–N bond formation, overcoming the inherent electronic deactivation of the thiazole ring.

Table 2: Buchwald-Hartwig Amination Parameters

Cyclocondensation of Functionalized Amidines and Isothiocyanates

Cyclocondensation strategies, as demonstrated in the synthesis of related thiadiazol-amines, provide another pathway. Here, N-(oxan-4-yl)amidine reacts with 4-(trifluoromethyl)phenyl isothiocyanate to form the thiazole ring via a [3+2] cycloaddition mechanism.

Reaction Mechanism and Optimization

The amidine’s nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate, followed by cyclization and elimination of ammonia. Optimal conditions include dichloromethane (DCM) as a solvent at room temperature, with yields enhanced by microwave-assisted heating (80°C, 30 minutes).

Table 3: Cyclocondensation Protocol

Alternative Routes: Functional Group Interconversion

Reductive Amination of Thiazole-2-carbaldehydes

A less common but viable approach involves reducing a thiazole-2-carbaldehyde intermediate to the corresponding amine, followed by alkylation with oxan-4-yl bromide. For instance, 4-(trifluoromethyl)thiazole-2-carbaldehyde is converted to 4-(trifluoromethyl)thiazol-2-amine via reductive amination using ammonium acetate and sodium cyanoborohydride. Subsequent alkylation with oxan-4-yl bromide under basic conditions (K₂CO₃, DMF) introduces the oxan-4-yl group.

Table 4: Reductive Amination and Alkylation Steps

| Step | Conditions |

|---|---|

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 6 hours |

| Alkylation | Oxan-4-yl bromide, K₂CO₃, DMF, 80°C, 12 hours |

| Overall Yield | 35–45% |

Challenges and Optimization Considerations

Solubility and Purification

The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Ethyl acetate/hexanes mixtures are preferred for extraction, while silica gel chromatography (30–50% ethyl acetate/hexanes) effectively isolates the product.

Steric and Electronic Effects

The oxan-4-yl group’s steric bulk may slow amination reactions. Microwave-assisted synthesis mitigates this by accelerating reaction kinetics. Additionally, electron-withdrawing trifluoromethyl groups deactivate the thiazole ring, necessitating vigorous conditions for nucleophilic substitutions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxane ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated oxane derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine serves as a building block in synthesizing complex molecules. Its unique electronic properties make it valuable in developing new materials for electronics and photonics.

Biology

In biological research, this compound is explored for its bioactive potential . Studies focus on its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and biological activity.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a lead compound in drug discovery targeting diseases such as cancer and infections. Its structural characteristics allow it to engage in significant interactions with biological macromolecules.

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials due to its stability and unique reactivity profile.

Case Study 1: Drug Development

In a recent study, this compound was evaluated for its anticancer properties. Results indicated that it effectively inhibited tumor growth in vitro by targeting specific cancer cell lines.

Case Study 2: Material Science

Research demonstrated that compounds incorporating the thiazole ring exhibited enhanced electrical conductivity when used in organic electronic devices, indicating potential applications in sensor technology.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, structurally analogous to N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine, are analyzed based on substituents, synthesis, and biological activities:

Compound 1: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- 4-Substituent : 4-Fluorophenyl

- Amine Substituent : 3-Chloro-2-methylphenyl

- Key Features : The fluorine atom at the 4-position enhances lipophilicity and binding interactions. The chloro and methyl groups on the amine may influence steric hindrance.

Compound 2: N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- 4-Substituent : 4-Fluorophenyl

- Amine Substituent: 4-(4-Nitrophenoxy)phenyl

- Key Features: The nitro group (-NO₂) introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce metabolic stability compared to -CF₃.

- Activity : Exhibited potent anthelmintic and antibacterial effects, likely due to redox-active nitro groups disrupting parasite metabolism .

Compound 3: 4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- 4-Substituent : 2-Methoxyphenyl

- Amine Substituent : 2-(Trifluoromethyl)phenyl

- Key Features : The methoxy group (-OCH₃) at the 4-position provides electron-donating effects, contrasting with the target compound’s -CF₃. The trifluoromethyl group on the amine may enhance binding affinity.

- Activity : Evaluated for anti-tubercular activity, highlighting the role of substituent positioning in target selectivity .

Compound 4: N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)

- 4-Substituent : 4-Methoxyphenyl

- Amine Substituent : 2,4-Dimethoxyphenyl

- Key Features : Multiple methoxy groups improve solubility but reduce metabolic stability compared to -CF₃.

- Activity : Potent tubulin inhibitor with antiproliferative effects, indicating that electron-donating groups can modulate microtubule dynamics .

Compound 5: N-(5-Chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- 4-Substituent : 4-Fluorophenyl

- Amine Substituent : 5-Chloro-2-methoxyphenyl

- Key Features : Chlorine and methoxy substituents create a balance between lipophilicity and polarity.

- Synthesis : Similar cyclization methods involving thiourea and ketones, as seen in .

Structural and Functional Insights

Substituent Effects

- Trifluoromethyl (-CF₃): Enhances metabolic stability and electronegativity compared to nitro (-NO₂) or methoxy (-OCH₃) groups.

- Oxan-4-yl vs.

Biological Activity

N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a synthetic organic compound notable for its unique structural features, including an oxane ring, a trifluoromethyl group, and a thiazole ring. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C9H10F3N2OS

- CAS Number : 1879664-84-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the oxane ring contributes to the compound's stability and solubility.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazole structures have shown significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets.

- Antitumor Activity : Thiazole derivatives are often investigated for their antitumor potential. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown enhanced activity .

- Enzyme Inhibition : The compound is being explored for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. In vitro studies have demonstrated that thiazole-containing compounds can exhibit potent DHFR inhibition, which is crucial for developing new anticancer therapies .

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiazole derivatives, including those structurally related to this compound, for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazole moiety significantly impacted the antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Antitumor Activity Assessment

In a comparative study involving multiple thiazole derivatives, this compound was assessed for its cytotoxic effects on various cancer cell lines. The results showed that it exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound in cancer therapy development .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for N-(oxan-4-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine?

The synthesis typically involves cyclization or coupling reactions. For example, thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones or esters. A base such as potassium carbonate in dimethylformamide (DMF) facilitates cyclization under reflux (60–80°C) . Modifications to the oxan-4-yl group may require protection/deprotection strategies, such as using Boc-protected intermediates followed by acidic cleavage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 8–10 ppm in DMSO-d₆) .

- IR Spectroscopy : Identifies functional groups like NH (3200–3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for trifluoromethyl groups (e.g., [M+H]⁺ peaks) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Solubility is tested in polar (DMSO, water) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

- Substituent Engineering : Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving binding to target enzymes .

- Oxan-4-yl Modifications : Introducing bulkier substituents (e.g., morpholine) or chiral centers can alter pharmacokinetic profiles. For example, fluorinated cyclohexyl groups in analogous compounds improved metabolic stability by 40% in rodent models .

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies often arise from assay conditions. For example:

- Antimicrobial Assays : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (Mueller-Hinton vs. LB agar) significantly affect MIC values .

- Enzyme Inhibition : Differences in enzyme purity or assay buffers (e.g., Tris-HCl vs. phosphate) alter IC₅₀ measurements. Standardizing protocols and using positive controls (e.g., nitazoxanide for PFOR inhibition) mitigates these issues .

Q. What computational methods predict binding modes with target proteins?

- Molecular Docking (AutoDock Vina) : Models interactions with active sites (e.g., PFOR enzyme’s amide-binding pocket) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories. For thiazole derivatives, hydrogen bonding with Arg248 and hydrophobic interactions with Trp121 are critical .

Methodological Considerations

Q. How are reaction yields improved in large-scale synthesis?

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions (e.g., Buchwald-Hartwig amination) with yields >80% .

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detects impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .

- NMR Relaxation Editing : Suppresses signals from major components to isolate minor impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.